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molecular formula C17H12O4 B195188 3-Methylflavone-8-carboxylic acid CAS No. 3468-01-7

3-Methylflavone-8-carboxylic acid

Cat. No. B195188
M. Wt: 280.27 g/mol
InChI Key: KMMBBZOSQNLLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634768

Procedure details

Into a pressure reactor were placed 3.15 g (0.01 mole) of 6-chloro-3-methylflavone-8-carboxylic acid, 4.0 g (0.03 mole) of sodium acetate, 150 ml of isopropanol and 0.2 g of 5% palladium-carbon catalyst. After the atmosphere was replaced with hydrogen gas, reaction was performed at a pressure of 5.0 kg/cm2G at 70° C. for 6 hours. Then the reaction mixture was treated in the same manner as in Example 13, affording 2.6 g (93%) of 3-methylflavone-8-carboxylic acid which was recrystallized from alcohol, giving a product melting at 230° to 233° C.
Name
6-chloro-3-methylflavone-8-carboxylic acid
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([C:12]([OH:14])=[O:13])[CH:11]=1)[O:8][C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[C:6]([CH3:21])[C:5]2=[O:22].C([O-])(=O)C.[Na+].[H][H]>[C].[Pd].C(O)(C)C>[CH3:21][C:6]1[C:5](=[O:22])[C:4]2[C:9](=[C:10]([C:12]([OH:14])=[O:13])[CH:11]=[CH:2][CH:3]=2)[O:8][C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
6-chloro-3-methylflavone-8-carboxylic acid
Quantity
3.15 g
Type
reactant
Smiles
ClC=1C=C2C(C(=C(OC2=C(C1)C(=O)O)C1=CC=CC=C1)C)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a pressure reactor were placed
ADDITION
Type
ADDITION
Details
Then the reaction mixture was treated in the same manner as in Example 13

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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